molecular formula C9H20N2 B13097626 2-Isopropyl-1-methylpiperidin-4-amine

2-Isopropyl-1-methylpiperidin-4-amine

Katalognummer: B13097626
Molekulargewicht: 156.27 g/mol
InChI-Schlüssel: DNBJHISJHLTYOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropyl-1-methylpiperidin-4-amine is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-1-methylpiperidin-4-amine typically involves the cyclization of amino alcohols. One efficient method includes the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by cyclization . Another approach involves the use of palladium and rhodium hydrogenation, which combines the removal of the metalation group, dehydroxylation, and pyridine reduction in one step .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, and amination . These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Isopropyl-1-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding piperidinones.

    Reduction: Reduction reactions can convert piperidinones back to piperidines.

    Substitution: Substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Piperidinones

    Reduction: Piperidines

    Substitution: Various substituted piperidines with different functional groups

Wirkmechanismus

The mechanism of action of 2-Isopropyl-1-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methylpiperidin-4-amine: A simpler piperidine derivative with similar chemical properties.

    2-Isopropylpiperidine: Lacks the methyl group at the 1-position but shares the isopropyl group at the 2-position.

    4-Aminopiperidine: Contains an amino group at the 4-position but lacks the isopropyl and methyl groups.

Uniqueness

2-Isopropyl-1-methylpiperidin-4-amine is unique due to the presence of both the isopropyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its interactions with specific molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .

Eigenschaften

Molekularformel

C9H20N2

Molekulargewicht

156.27 g/mol

IUPAC-Name

1-methyl-2-propan-2-ylpiperidin-4-amine

InChI

InChI=1S/C9H20N2/c1-7(2)9-6-8(10)4-5-11(9)3/h7-9H,4-6,10H2,1-3H3

InChI-Schlüssel

DNBJHISJHLTYOS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1CC(CCN1C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.